molecular formula C19H21N3O3S2 B3016286 methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether CAS No. 321848-34-4

methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether

Cat. No.: B3016286
CAS No.: 321848-34-4
M. Wt: 403.52
InChI Key: PABICXFAITUEDJ-UHFFFAOYSA-N
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Description

Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is a structurally complex small molecule characterized by:

  • A methyl ether-substituted phenyl ring.
  • A sulfonyl bridge connecting the phenyl group to a piperidine moiety.
  • A pyrazole-thienyl substituent on the piperidine ring.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-15-4-6-16(7-5-15)27(23,24)22-10-8-14(9-11-22)17-13-18(21-20-17)19-3-2-12-26-19/h2-7,12-14H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABICXFAITUEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the sulfonyl phenyl ether moiety is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, better reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Chemical Reactions

Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether can undergo various chemical transformations:

  • Oxidation : The thienyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert nitro groups to amines.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions can occur on the aromatic rings.

Medicinal Chemistry

  • Drug Development : The compound has been explored as a potential lead in the development of new pharmaceuticals targeting various diseases. Its structural motifs are conducive to binding with biological targets such as enzymes and receptors.
  • Biological Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting that this compound may share these effects.

Materials Science

  • Catalyst Development : The compound's unique functional groups allow it to act as a catalyst in organic reactions, potentially enhancing reaction efficiency and selectivity.
  • Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings, adhesives, and other materials.

Biochemical Research

  • Biochemical Assays : this compound can be utilized as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
  • Mechanism of Action Studies : Investigations into how this compound interacts with biological targets can provide insights into its mechanism of action and potential therapeutic effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds structurally related to this compound. The results indicated that these compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The findings support further exploration of this compound in cancer therapeutics.

Case Study 2: Neuroprotective Effects

Research has shown that similar pyrazole derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. This compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage, showing promise as a potential treatment for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Compound Name (Key Substituents) Molecular Formula Molecular Weight (g/mol) Notable Features Source
Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether (pyrazole-thienyl) C₂₀H₂₁N₃O₃S₂ (calculated) 415.5 (calculated) Combines sulfonyl, piperidine, pyrazole, and thienyl groups; high heteroatom density. Synthesized
4-Chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine (pyrimidinylamine) C₁₆H₁₇ClN₆S 360.87 Chloro and pyrimidinylamine substituents; smaller molecular weight.
2,5-Dichloro-4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether (imidazolyl) C₁₃H₁₄Cl₂N₂O₃S 348.9 (calculated) Dichloro and imidazole substituents; lower molecular weight with enhanced lipophilicity.
4-[(1H-Benzimidazol-2-ylsulfonyl)methyl]phenyl methyl ether (benzimidazolyl) C₁₅H₁₄N₂OS 270.3 (calculated) Benzimidazole sulfonyl group; compact structure with potential π-π stacking interactions.
Key Observations:

Heterocyclic Diversity: The target compound’s pyrazole-thienyl system contrasts with pyrimidinylamine (Catalog No. 167202) and benzimidazolyl () moieties. Pyrimidines often exhibit stronger hydrogen-bonding capacity due to nitrogen-rich rings, while thienyl groups contribute to electron delocalization .

Sulfonyl Group Geometry : highlights that sulfonate/sulfonyl groups in pyrazole derivatives adopt distinct conformations depending on adjacent substituents. For example, the title compound in (a pyrazole sulfonate) shows a planar sulfonyl group, which may influence crystallinity and solubility .

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural analogs suggest:

  • Thienyl-Pyrazole Synergy : The thienyl-pyrazole motif may mimic purine or indole scaffolds, enabling kinase or GPCR modulation.
  • Sulfonyl-Piperidine Interactions: The sulfonyl-piperidine bridge could enhance solubility compared to purely hydrocarbon-linked analogs (e.g., Catalog No. 167212), as seen in sulfonamide drugs .

Biological Activity

Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is a complex organic compound that has garnered attention due to its diverse biological activities. This article will explore the compound's synthesis, pharmacological properties, and potential applications, supported by data tables and relevant research findings.

Compound Overview

This compound features several functional groups, including a thienyl group, a pyrazole ring, a piperidine ring, and a sulfonyl phenyl ether moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. The general method includes:

  • Preparation of the Pyrazole Ring : This is often the initial step, utilizing appropriate reagents to form the pyrazole structure.
  • Introduction of the Thienyl Group : Following pyrazole formation, the thienyl group is introduced through coupling reactions.
  • Synthesis of the Piperidine Ring : The piperidine component is synthesized and subsequently linked to the pyrazole.
  • Formation of the Sulfonyl Phenyl Ether Moiety : Finally, the sulfonyl phenyl ether is introduced via sulfonation reactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Compounds similar in structure have shown moderate to good antimicrobial properties against various pathogens. For instance, derivatives containing thiazole or pyrazole rings have been linked to antibacterial effects .
  • Neuropharmacological Effects : Research indicates that derivatives like LQFM192 exhibit anxiolytic and antidepressant-like activities through modulation of the serotonergic system and GABAA receptors .
  • Anticancer Potential : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialModerate to good activity against bacteria
NeuropharmacologicalAnxiolytic and antidepressant-like effects
AnticancerPotential inhibition of cancer cell growth

Table 2: Synthesis Overview

StepDescription
1. Pyrazole FormationReaction with appropriate reagents
2. Thienyl IntroductionCoupling reactions to attach thienyl group
3. Piperidine SynthesisFormation of piperidine ring
4. SulfonationIntroduction of sulfonyl phenyl ether

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Screening : A series of thiazole derivatives were synthesized and screened for antimicrobial activity, showing promising results against various bacterial strains .
  • Neuropharmacological Evaluation : The compound LQFM192 was evaluated for its anxiolytic effects in animal models, demonstrating significant activity mediated through serotonergic pathways .
  • Cancer Cell Studies : Research on similar compounds has indicated potential anticancer properties through mechanisms such as apoptosis induction in specific cancer cell lines .

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